2-[(2-methylpyrazol-3-yl)methoxy]-N-(3-piperidin-1-ylcyclobutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methylpyrazol-3-yl)methoxy]-N-(3-piperidin-1-ylcyclobutyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a pyrazole ring, a piperidine ring, and a cyclobutyl group, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpyrazol-3-yl)methoxy]-N-(3-piperidin-1-ylcyclobutyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 2-methylpyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions.
Attachment of the Methoxy Group: The next step is the introduction of the methoxy group to the pyrazole ring. This is usually done via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Cyclobutyl Group Introduction: The cyclobutyl group is introduced through a cyclization reaction involving a suitable precursor, such as a cyclobutyl halide, under basic conditions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then attached to the cyclobutyl group through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the pyrazole derivative with the piperidine-cyclobutyl intermediate using an acylation reaction to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the
Properties
IUPAC Name |
2-[(2-methylpyrazol-3-yl)methoxy]-N-(3-piperidin-1-ylcyclobutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-19-14(5-6-17-19)11-22-12-16(21)18-13-9-15(10-13)20-7-3-2-4-8-20/h5-6,13,15H,2-4,7-12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZYTWGYPOMEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)COCC(=O)NC2CC(C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.